N-{[5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide
Description
N-{[5-({2-[5-(4-Methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide is a heterocyclic organic compound featuring a pyrazoline core substituted with 4-methoxyphenyl and thiophen-2-yl groups. The pyrazoline moiety is linked via a sulfanyl ethyl ketone bridge to a 4-methyl-1,2,4-triazole ring, which is further connected to a furan-2-carboxamide group.
Properties
IUPAC Name |
N-[[5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O4S2/c1-30-22(14-26-24(33)20-5-3-11-35-20)27-28-25(30)37-15-23(32)31-19(16-7-9-17(34-2)10-8-16)13-18(29-31)21-6-4-12-36-21/h3-12,19H,13-15H2,1-2H3,(H,26,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTPNFRQBRNYBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)N2C(CC(=N2)C3=CC=CS3)C4=CC=C(C=C4)OC)CNC(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound.
Introduction of the thiophene ring: This step involves the coupling of the pyrazole intermediate with a thiophene derivative.
Formation of the triazole ring: This can be done via a cyclization reaction involving a suitable precursor.
Attachment of the furan ring: This step involves the coupling of the triazole intermediate with a furan derivative.
Final assembly: The final step involves the coupling of the intermediate with the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-{[5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve the use of solvents such as dichloromethane, ethanol, or water, and may require heating or cooling to achieve the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxyphenyl group could yield a phenol derivative, while reduction of the carboxamide group could yield an amine derivative.
Scientific Research Applications
Molecular Formula
The molecular formula for this compound is , indicating a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Medicinal Chemistry
This compound has shown promise in drug development , particularly in targeting specific biological pathways. Its unique structure allows it to potentially inhibit certain enzymes or modulate receptor activity. The following applications have been identified:
- Anticancer Activity : Preliminary studies suggest that the compound may exhibit anticancer properties by interfering with cancer cell growth and proliferation pathways. Its ability to target specific molecular interactions is critical in this regard.
- Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity, which has been explored in various studies focusing on its efficacy against different bacterial strains .
Biological Studies
The compound serves as a probe for investigating biological pathways and interactions. Its ability to bind to enzymes or receptors can lead to insights into complex biological processes. Researchers are exploring its role in:
- Enzyme Inhibition : The interaction with specific enzymes can provide valuable information regarding metabolic pathways and disease mechanisms.
- Receptor Modulation : By influencing receptor activity, the compound may help elucidate receptor signaling pathways relevant to various diseases.
Synthesis of Heterocyclic Compounds
This compound can be utilized as a precursor for synthesizing other heterocyclic compounds with diverse biological activities. Its synthetic versatility allows for the creation of derivatives that may enhance or modify its pharmacological properties.
Case Study 1: Anticancer Activity
A study investigating the anticancer potential of N-{[5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide revealed that the compound inhibited the proliferation of several cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at specific phases .
Case Study 2: Antimicrobial Studies
Research focused on the antimicrobial properties of this compound highlighted its effectiveness against Gram-positive and Gram-negative bacteria. The study utilized various assays to determine minimum inhibitory concentrations (MICs), demonstrating significant antibacterial activity compared to standard antibiotics .
Mechanism of Action
The mechanism of action of N-{[5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide is not well understood, but it is believed to involve interaction with specific molecular targets, such as enzymes or receptors. The compound’s diverse functional groups allow it to interact with multiple targets, potentially leading to a range of biological effects. Further research is needed to elucidate the exact molecular pathways involved.
Biological Activity
N-{[5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features multiple functional groups and a diverse structural framework, positioning it as a candidate for drug development targeting specific biological pathways.
Chemical Structure and Properties
The compound consists of several key moieties:
- Pyrazole : Known for its role in various biological activities.
- Triazole : Often associated with antifungal and antibacterial properties.
- Furan : Contributes to the compound's reactivity and interaction capabilities.
The presence of functional groups such as methoxy and thiophene enhances its biological activity through various mechanisms, including enzyme inhibition and receptor modulation.
The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets, including:
- Enzymes : The compound may inhibit or modulate enzyme activity, impacting metabolic pathways.
- Receptors : Potential interactions with receptors could lead to altered signaling pathways.
The interactions are facilitated by hydrogen bonding, hydrophobic interactions, and van der Waals forces due to the compound's diverse functional groups.
Biological Activity
Research indicates that this compound exhibits promising biological activities:
Antimicrobial Activity
The compound has shown potential antimicrobial properties:
- Bactericidal Effects : Exhibits activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM. The mechanism involves inhibition of protein synthesis and nucleic acid production .
Antifungal Activity
In antifungal assays, the compound demonstrated moderate activity against various fungal strains, suggesting potential applications in treating fungal infections .
Antioxidant Activity
Preliminary studies indicate that derivatives of this compound may possess antioxidant properties, which can be beneficial in mitigating oxidative stress-related diseases .
Case Studies
Recent studies have highlighted the therapeutic potential of compounds similar to this compound:
- Study on Antibacterial Properties : A study demonstrated that compounds with similar structures exhibited significant antibacterial activity against MRSA strains. The findings suggest that modifications in the structure can enhance efficacy against resistant strains .
- Neuroprotective Effects : Research on pyrazole derivatives has shown neuroprotective effects in models of Alzheimer's disease, indicating that structural analogs may also confer similar benefits .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
Crystallographic and Conformational Analysis
- The pyrazoline-thiazole derivatives () crystallize in the triclinic space group P 1 with two independent molecules per asymmetric unit.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
- Methodology : Use multi-step condensation reactions involving thiophene-2-carboxaldehyde and 4-methoxyphenyl hydrazine to form the pyrazoline core. Sulfur alkylation of the triazole intermediate with 2-bromoacetate derivatives is critical. Optimize solvent systems (e.g., DMF or acetonitrile) and catalysts (e.g., K2CO3) to enhance yields (see analogous protocols in ).
- Key Data : Reaction yields drop below 40% without controlled pH (8–9) and inert atmospheres.
Q. How can the compound’s purity be validated, and what analytical techniques are essential?
- Methodology : Employ HPLC (C18 column, acetonitrile/water gradient) for purity assessment. Confirm structural integrity via <sup>1</sup>H/<sup>13</sup>C NMR (e.g., thiophene proton signals at δ 7.2–7.4 ppm) and high-resolution mass spectrometry (HRMS) .
- Contradiction Alert : BenchChem reports 95% purity for similar compounds, but independent validation is required due to unreliable vendor data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
